MK-7246

説明

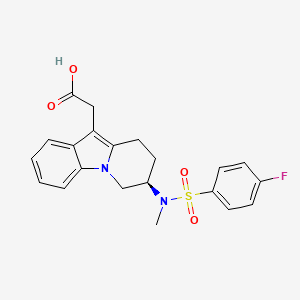

Structure

3D Structure

特性

IUPAC Name |

2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCAGRAKUAAYDY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218918-62-7 | |

| Record name | MK-7246 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7246 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-7246 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-7246: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7246 is a potent, selective, and orally bioavailable antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (PTGDR2).[1][2] Developed for the treatment of respiratory diseases such as asthma and allergic rhinitis, this compound functions by competitively inhibiting the binding of the pro-inflammatory mediator prostaglandin D2 (PGD2) to CRTH2. This antagonism effectively blocks the downstream signaling pathways that lead to the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding kinetics, functional antagonism, the underlying CRTH2 signaling pathway, and detailed experimental protocols for its characterization.

Core Mechanism of Action: CRTH2 Antagonism

This compound exerts its pharmacological effects through reversible and selective antagonism of the CRTH2 receptor, a G protein-coupled receptor (GPCR).[1] CRTH2 is preferentially expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils, which are all critical mediators of type 2 inflammation. The primary endogenous ligand for CRTH2 is PGD2, a major product of mast cells released during allergic responses. By blocking the binding of PGD2, this compound prevents the activation of these immune cells, thereby mitigating the inflammatory cascade characteristic of allergic respiratory diseases.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for CRTH2 Receptors

| Species | Receptor | Assay Type | Radioligand | Ki (nM) |

| Human | CRTH2 | Radioligand Binding | [3H]PGD2 | 2.5 |

| Monkey | CRTH2 | Radioligand Binding | [3H]PGD2 | 1.8 |

| Dog | CRTH2 | Radioligand Binding | [3H]PGD2 | 3.1 |

| Rat | CRTH2 | Radioligand Binding | [3H]PGD2 | 4.5 |

| Mouse | CRTH2 | Radioligand Binding | [3H]PGD2 | 5.2 |

Data compiled from publicly available pharmacological characterizations of this compound.[1]

Table 2: In Vitro Functional Antagonism of this compound

| Assay Type | Cell Line | Agonist | Measured Response | IC50 (nM) |

| Calcium Mobilization | HEK293 cells expressing human CRTH2 | PGD2 | Inhibition of Ca2+ influx | 7.8 |

| Chemotaxis Assay | Human Eosinophils | PGD2 | Inhibition of cell migration | 12.3 |

| cAMP Inhibition | CHO cells expressing human CRTH2 | PGD2 | Reversal of forskolin-stimulated cAMP | 9.5 |

IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by PGD2.

Table 3: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) | Tmax (h) | Half-life (h) |

| Rat | 45 | 1.5 | 4.2 |

| Dog | 60 | 2.0 | 6.8 |

| Monkey | 55 | 1.8 | 5.5 |

Pharmacokinetic parameters were determined following oral administration of this compound.[1]

CRTH2 Signaling Pathway and this compound Inhibition

CRTH2 is a Gαi/o-coupled GPCR. Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production. This compound, as a competitive antagonist, binds to the CRTH2 receptor and prevents the initiation of this signaling cascade.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Materials:

-

HEK293 cell membranes expressing the recombinant human CRTH2 receptor.

-

[3H]PGD2 (radioligand).

-

This compound (test compound).

-

Unlabeled PGD2 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, [3H]PGD2 at a concentration near its Kd, and varying concentrations of this compound or unlabeled PGD2.

-

Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled PGD2) from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of this compound in blocking PGD2-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

PGD2 (agonist).

-

This compound (test compound).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Plate the CRTH2-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

-

Measure the baseline fluorescence.

-

Add a fixed concentration of PGD2 (typically the EC80) to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Generate dose-response curves for this compound's inhibition of the PGD2-induced calcium signal.

-

Calculate the IC50 value from the dose-response curve.

References

- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function and Therapeutic Potential of CRTH2 Antagonism: A Profile of MK-7246

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that has emerged as a significant target in the development of therapies for allergic and inflammatory diseases. Its role in mediating the recruitment and activation of key inflammatory cells places it at a critical juncture in the inflammatory cascade. This technical guide provides an in-depth exploration of the function of CRTH2 antagonists, with a particular focus on the pharmacological and clinical profile of MK-7246, a potent and selective antagonist of this receptor.

The CRTH2 Signaling Axis

CRTH2 is preferentially expressed on a variety of immune cells, including T-helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][2][3] The primary endogenous ligand for CRTH2 is Prostaglandin (B15479496) D2 (PGD2), a lipid mediator released predominantly from activated mast cells.[3][4]

Upon binding of PGD2, CRTH2 initiates a signaling cascade through a Gαi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This activation promotes a range of pro-inflammatory responses, including:

-

Chemotaxis: Induction of migration and recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4][5]

-

Cellular Activation: Upregulation of adhesion molecules and activation of eosinophils and Th2 cells.[5]

-

Cytokine Release: Promotion of the release of pro-inflammatory Th2-type cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[2][5]

The collective outcome of CRTH2 activation is the amplification and perpetuation of the type 2 inflammatory response, which is a hallmark of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[4][6][7]

Signaling Pathway Diagram

Caption: CRTH2 Signaling Pathway.

Mechanism of Action of CRTH2 Antagonists

CRTH2 antagonists, such as this compound, are competitive and reversible inhibitors of the CRTH2 receptor.[6][8] They function by binding to the receptor and sterically hindering the binding of PGD2. This blockade prevents the initiation of the downstream signaling cascade, thereby mitigating the pro-inflammatory effects mediated by CRTH2.

The therapeutic consequence of CRTH2 antagonism is a reduction in the key features of allergic inflammation. This includes:

-

Inhibition of the recruitment of eosinophils and other inflammatory cells to the airways.[9]

-

Reduction in the release of Th2 cytokines.[10]

-

Amelioration of airway hyper-responsiveness and bronchoconstriction.[6]

Pharmacological Profile of this compound

This compound, chemically known as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a novel, potent, and selective CRTH2 antagonist developed for the potential treatment of respiratory diseases.[6][11]

Key Pharmacological Properties

-

High Affinity and Selectivity: this compound demonstrates high binding affinity for the CRTH2 receptor across multiple species, including humans, monkeys, dogs, rats, and mice.[6] Importantly, it exhibits high selectivity for CRTH2 over other prostanoid receptors and a wide panel of other receptors and enzymes, minimizing the potential for off-target effects.[6]

-

Full Antagonism: It acts as a full antagonist, effectively blocking the receptor's function on both recombinant and endogenously expressed CRTH2.[6]

-

Oral Bioavailability: this compound shows good oral bioavailability and metabolic stability in various animal models, making it suitable for oral administration.[6]

-

In Vivo Efficacy: Preclinical studies have demonstrated its efficacy in vivo. It has been shown to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep.[6] Furthermore, in a sheep model of asthma, this compound significantly blocked antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and other representative CRTH2 antagonists.

Table 1: Pharmacological Characteristics of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Human CRTH2 | 1.3 nM | [6] |

| Monkey CRTH2 | 1.1 nM | [6] | |

| Dog CRTH2 | 0.8 nM | [6] | |

| Rat CRTH2 | 1.8 nM | [6] | |

| Mouse CRTH2 | 2.5 nM | [6] |

| Functional Antagonism (IC50) | Human CRTH2 | 2.7 nM |[6] |

Table 2: Clinical Trial Data for CRTH2 Antagonists in Asthma

| Compound | Study Population | Primary Endpoint | Result | Reference |

|---|---|---|---|---|

| OC000459 | Moderate persistent asthma (steroid-free) | Change in FEV₁ | 9.2% increase vs. 1.8% in placebo (P=0.037) in Per Protocol population.[12] | [12] |

| Sputum Eosinophil Count | Reduction from 2.1% to 0.7% (P=0.03).[12] | [12] | ||

| AZD1981 | Uncontrolled asthma despite ICS | Morning Peak Expiratory Flow (PEF) | Non-significant increase of 12 L/min vs. placebo (P=0.16).[13] | [13] |

| Asthma Control Questionnaire (ACQ-5) | Significant improvements of 0.26-0.3 units vs. placebo (P=0.010–0.022).[13] | [13] |

| Fevipiprant (B1672611) (QAW039) | Moderate-to-severe asthma with eosinophilia | Sputum Eosinophil Count | Significant reduction compared to placebo.[9] |[9] |

FEV₁: Forced Expiratory Volume in 1 second; ICS: Inhaled Corticosteroids.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize CRTH2 antagonists.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CRTH2 receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human CRTH2 receptor.

-

Assay Components: The assay mixture contains the cell membranes, a radiolabeled ligand specific for CRTH2 (e.g., [³H]PGD₂), and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow competitive binding between the radiolabeled ligand and the test compound to the receptor.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Protocol 2: In Vivo Model of Allergic Airway Inflammation (Sheep Model)

-

Objective: To evaluate the in vivo efficacy of a CRTH2 antagonist in reducing antigen-induced airway responses.

-

Methodology:

-

Animal Model: Allergic sheep with a documented natural hypersensitivity to Ascaris suum antigen are used.

-

Drug Administration: Animals are treated with the CRTH2 antagonist (e.g., this compound) or a vehicle control via an appropriate route (e.g., oral administration) prior to antigen challenge.

-

Antigen Challenge: A baseline measurement of airway responsiveness is taken. The animals are then challenged with an aerosolized solution of Ascaris suum antigen.

-

Measurement of Airway Response:

-

Early and Late-Phase Bronchoconstriction: Specific lung resistance is measured at multiple time points post-challenge (e.g., immediately for the early phase, and 4-8 hours for the late phase) to assess bronchoconstriction.

-

Airway Hyper-responsiveness (AHR): 24 hours post-antigen challenge, AHR is assessed by measuring the provocative concentration of carbachol (B1668302) required to increase specific lung resistance by 400%.

-

-

Data Analysis: The effects of the drug treatment on the late-phase bronchoconstriction and the shift in the carbachol dose-response curve are compared between the treated and vehicle control groups.

-

Experimental Workflow Diagram

References

- 1. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Discovery and Development of MK-7246: A Technical Whitepaper

An In-depth Guide for Researchers and Drug Development Professionals

Initial Clarification: It is important to distinguish MK-7246 from Tralokinumab. This compound is a small molecule antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), primarily investigated for respiratory diseases. Tralokinumab (formerly CAT-354) is a monoclonal antibody targeting interleukin-13 (IL-13), approved for the treatment of atopic dermatitis. This document will focus exclusively on the discovery and development history of this compound.

Introduction

This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[2][3] Prostaglandin D2 (PGD2), released from activated mast cells, binds to CRTH2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promoting their recruitment, activation, and the release of pro-inflammatory cytokines.[2] By blocking this interaction, this compound was developed as a potential therapeutic agent for the treatment of respiratory diseases characterized by type 2 inflammation.[1][4]

Discovery and Preclinical Development

The discovery of this compound by Merck Frosst Centre for Therapeutic Research was the result of extensive structure-activity relationship (SAR) studies aimed at identifying a potent and selective CRTH2 antagonist.[1] The chemical name for this compound is ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)acetic acid.[1][5]

Synthesis

The development of the synthetic route for this compound evolved to enable both rapid SAR exploration and large-scale production for preclinical and clinical evaluation.[5] Initial syntheses were designed to quickly produce milligrams of diverse molecules for in vitro testing.[5] Subsequently, a more scalable and cost-effective manufacturing process was engineered, a highlight of which includes an iridium-catalyzed intramolecular N-H insertion and a transaminase process for the efficient conversion of a ketone to a key amine intermediate with high enantioselectivity.[5]

Mechanism of Action

This compound acts as a competitive antagonist at the CRTH2 receptor, preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling cascade that leads to the recruitment and activation of inflammatory cells.

Preclinical Pharmacology

This compound demonstrated potent and selective antagonism of the CRTH2 receptor in a variety of preclinical studies.

Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptor

| Species | Binding Affinity (Ki, nM) |

| Human | 1.1 |

| Monkey | 1.3 |

| Dog | 0.8 |

| Rat | 3.2 |

| Mouse | 1.8 |

| Data sourced from Gervais et al. (2010)[3] |

This compound was found to be highly selective for the CRTH2 receptor over other prostanoid receptors and a large panel of other receptors and enzymes.[3] It acts as a full antagonist, inhibiting PGD2-induced cellular responses.[3]

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Half-life (hours) |

| Rat | 50 | 2.5 |

| Dog | 100 | 4.8 |

| Monkey | 100 | 3.9 |

| Data sourced from Gallant et al. (2011)[1] |

In vivo studies in animal models of allergic airway inflammation demonstrated the efficacy of this compound. In a sheep model of asthma, this compound significantly blocked antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[3] Radiotracer studies using [11C]this compound and [18F]this compound have also been conducted to investigate its biodistribution and potential for PET imaging of CRTH2-expressing tissues, such as the pancreas.[4][6][7]

Clinical Development

Information regarding the extensive clinical development of this compound in human subjects is not widely available in the public domain. Preclinical data suggested its potential for the treatment of respiratory diseases like asthma.[1] However, the progression through Phase I, II, and III clinical trials and the ultimate clinical outcomes have not been extensively published.

Key Experimental Protocols

Radioligand Binding Assay for CRTH2

Objective: To determine the binding affinity of this compound for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[8]

-

Assay Buffer: A suitable buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2) is used.[9]

-

Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of unlabeled this compound.[8]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.[10]

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.[10]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Sheep Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of asthma.

Methodology:

-

Sensitization: Sheep are sensitized to an allergen, such as Ascaris suum antigen, to induce an allergic phenotype.[3][6]

-

Baseline Measurements: Baseline airway mechanics, including airway resistance and dynamic lung compliance, are measured.[6]

-

Drug Administration: this compound or a vehicle control is administered to the sheep, typically via oral or intravenous routes.

-

Antigen Challenge: The sheep are challenged with an aerosolized solution of the sensitizing antigen.[3]

-

Post-Challenge Monitoring: Airway mechanics are monitored at various time points after the antigen challenge to assess the early and late-phase asthmatic responses.[3]

-

Data Analysis: The effect of this compound on the antigen-induced changes in airway mechanics is compared to the vehicle control group.

Conclusion

This compound is a potent and selective CRTH2 antagonist that demonstrated promising preclinical efficacy in models of allergic airway disease. Its discovery and development provided valuable insights into the role of the PGD2-CRTH2 pathway in the pathophysiology of asthma and other inflammatory conditions. While the full clinical development history of this compound is not extensively documented in publicly available literature, the preclinical data highlight its potential as a therapeutic agent for type 2 inflammatory diseases. The detailed synthetic pathways and pharmacological characterization of this compound serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. bgreen.my [bgreen.my]

- 2. In utero exposure to experimental maternal asthma alters fetal airway development in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mro.massey.ac.nz [mro.massey.ac.nz]

- 4. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mro.massey.ac.nz [mro.massey.ac.nz]

- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 8. ddl-conference.com [ddl-conference.com]

- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on (7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-acetic acid

Core Compound Structure and General Properties

(7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-acetic acid is a complex organic molecule. Its structure integrates several key functional groups that dictate its potential chemical and biological properties: a tetrahydropyrido[1,2-a]indole core, a (4-fluorophenyl)sulfonyl group, a methylamino linker, and an acetic acid moiety.

Structural Diagram:

Caption: Molecular structure of the target compound.

Predicted Physicochemical Properties

The basic properties of a compound are crucial for its development as a therapeutic agent. In the absence of direct experimental data for the title compound, the following table summarizes predicted values based on its structural components.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C22H23FN2O4S | Based on structural analysis. |

| Molecular Weight | ~446.5 g/mol | Calculated from the molecular formula. |

| pKa | 3.5 - 4.5 (acidic), 8.5 - 9.5 (basic) | The acetic acid moiety contributes to acidity. The tertiary amine in the pyrido-indole ring and the sulfonamide nitrogen contribute to basicity. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the large hydrophobic core and the fluorophenylsulfonyl group suggests low aqueous solubility. The carboxylic acid and amine groups may provide some limited solubility at physiological pH. |

| LogP | 3 - 5 | The high number of carbon atoms and the aromatic systems suggest a lipophilic character. |

| Stability | Likely stable under standard laboratory conditions. Potential for degradation at extreme pH or in the presence of strong oxidizing/reducing agents. | The indole and sulfonamide moieties are generally stable. The ester linkage, if present in a prodrug form, would be susceptible to hydrolysis. |

Potential Signaling Pathways and Mechanism of Action

While the specific biological target of this compound is unknown, its structural features suggest potential interactions with several classes of proteins. The pyrido[1,2-a]indole scaffold is found in compounds targeting various receptors and enzymes.

Hypothetical Signaling Pathway Involvement:

Caption: Potential mechanism of action workflow.

The presence of the sulfonamide group, a common feature in many enzyme inhibitors, suggests that this compound could act as an antagonist or inhibitor. For instance, many anti-inflammatory drugs and diuretics contain sulfonamide moieties. The indole-acetic acid portion is reminiscent of auxin plant hormones and could suggest interaction with related human signaling pathways.

Suggested Experimental Protocols

To elucidate the actual basic properties and biological activity of this compound, a series of experiments would be required.

Determination of Physicochemical Properties

A standardized workflow for characterizing the compound's properties is essential.

Experimental Workflow:

Caption: Workflow for physicochemical characterization.

Detailed Methodologies:

-

pKa Determination: Potentiometric titration is a standard method. The compound would be dissolved in a co-solvent system (e.g., water/methanol) and titrated with a standardized acid or base. The inflection points in the titration curve would correspond to the pKa values.

-

Solubility Measurement: Thermodynamic solubility can be determined by the shake-flask method. An excess of the compound is equilibrated in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4) for a set period (e.g., 24-48 hours). The supernatant is then filtered, and the concentration of the dissolved compound is measured by a suitable analytical method like HPLC-UV.

-

LogP Determination: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification of the compound in both phases. Alternatively, a reversed-phase HPLC method can be used to estimate LogP based on the retention time of the compound.

Conclusion

While direct experimental data for (7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-acetic acid is currently lacking, this guide provides a framework for its initial assessment. The structural motifs present in the molecule suggest it is a lipophilic compound with both acidic and basic centers, and potentially interesting biological activities. The proposed experimental workflows offer a starting point for researchers to rigorously characterize this novel chemical entity and explore its therapeutic potential. Further research is imperative to validate these predictions and uncover the true pharmacological profile of this compound.

MK-7246: A Technical Guide to its Target Receptor and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] This receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of the molecular target of this compound, its associated signaling pathway, quantitative pharmacological data, and detailed experimental protocols relevant to its characterization.

Target Receptor: CRTH2 (DP2)

The primary molecular target of this compound is the CRTH2 receptor, a G protein-coupled receptor (GPCR).[1] CRTH2 is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2), a major product of mast cells. The interaction between PGD2 and CRTH2 mediates the recruitment and activation of these inflammatory cells, leading to the release of type 2 cytokines such as IL-4, IL-5, and IL-13.

CRTH2 Signaling Pathway

CRTH2 is coupled to the inhibitory G protein, Gαi.[1] Activation of the receptor by an agonist like PGD2 initiates a downstream signaling cascade. This compound, as an antagonist, blocks these signaling events. The primary signaling pathways are:

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Calcium Mobilization: The βγ subunits of the G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

These signaling events ultimately result in cellular responses such as chemotaxis, cytokine production, and inhibition of apoptosis.

Quantitative Data

The pharmacological activity of this compound has been characterized by its binding affinity (Ki) and functional antagonism (IC50) at the CRTH2 receptor across different species.

| Parameter | Species | Assay Type | Value | Reference |

| Ki (nM) | Human | Radioligand Binding | 1.3 ± 0.2 | [1] |

| Monkey | Radioligand Binding | 1.1 ± 0.1 | [1] | |

| Dog | Radioligand Binding | 2.5 ± 0.4 | [1] | |

| Rat | Radioligand Binding | 3.8 ± 0.6 | [1] | |

| Mouse | Radioligand Binding | 5.1 ± 0.8 | [1] | |

| IC50 (nM) | Human | Calcium Mobilization | 11 ± 2 | [1] |

| Human | Eosinophil Shape Change | 3.5 ± 0.5 | [1] | |

| Human | Th2 Cell Chemotaxis | 1.9 ± 0.3 | [1] |

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is adapted from the methods used for the characterization of this compound.[1]

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Materials:

-

HEK293 cells stably expressing human CRTH2.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [3H]PGD2.

-

Non-specific binding control: 10 µM unlabeled PGD2.

-

Test compound: this compound.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hCRTH2 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]PGD2 (at a final concentration near its Kd), and 50 µL of various concentrations of this compound.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM unlabeled PGD2.

-

Initiate the reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (for IC50 Determination)

This protocol outlines a typical fluorescence-based calcium mobilization assay.

Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit PGD2-induced calcium mobilization.

Materials:

-

HEK293 cells stably expressing human CRTH2.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Agonist: PGD2.

-

Test compound: this compound.

-

Fluorescence plate reader with automated injection.

Procedure:

-

Cell Preparation:

-

Seed HEK293-hCRTH2 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with Fluo-4 AM (e.g., 2 µM) in assay buffer containing probenecid (e.g., 2.5 mM) and incubate for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay:

-

Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Inject PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Plot the percentage of inhibition of the PGD2 response against the concentration of this compound.

-

Calculate the IC50 value from the dose-response curve.

-

Eosinophil Chemotaxis Assay

This protocol describes a typical Boyden chamber chemotaxis assay.

Objective: To assess the ability of this compound to inhibit PGD2-induced eosinophil migration.

Materials:

-

Isolated human eosinophils.

-

Chemotaxis buffer: RPMI 1640 with 0.5% BSA.

-

Agonist: PGD2.

-

Test compound: this compound.

-

Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

-

Microscope for cell counting.

Procedure:

-

Preparation:

-

Resuspend isolated eosinophils in chemotaxis buffer.

-

Pre-incubate the eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add PGD2 (at a chemoattractant concentration) to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the pre-incubated eosinophil suspension to the upper wells.

-

-

Incubation:

-

Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Counting:

-

After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CRTH2 receptor. Its mechanism of action involves the blockade of Gαi-mediated signaling pathways, thereby inhibiting the pro-inflammatory functions of PGD2 on key immune cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CRTH2-targeted therapies for allergic and inflammatory diseases.

References

- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacology of MK-7246: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The information presented herein is intended to support researchers and scientists in the field of drug development by providing a comprehensive understanding of the preclinical characterization of this compound.

Core Compound Profile

This compound, chemically known as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a novel synthetic antagonist of the CRTH2 receptor, a G protein-coupled receptor involved in inflammatory responses.[1] In vitro studies have demonstrated its high affinity and selectivity for the CRTH2 receptor, establishing it as a valuable tool for investigating the in vivo functions of CRTH2.[1]

Quantitative In Vitro Data

The in vitro pharmacological profile of this compound has been extensively characterized through a series of binding and functional assays. The following tables summarize the key quantitative data from these studies.

Table 1: Receptor Binding Affinity of this compound for CRTH2 Across Species

| Species | Binding Affinity (Ki, nM) |

| Human | 2.5 |

| Monkey | 1.8 |

| Dog | 3.2 |

| Rat | 5.6 |

| Mouse | 4.3 |

Data extracted from Gervais et al., 2011.[1]

Table 2: Functional Antagonism of this compound in a cAMP Assay

| Cell Line | Agonist | This compound IC50 (nM) |

| HEK293 expressing human CRTH2 | Prostaglandin D2 (PGD2) | 10.2 |

Data represents the concentration of this compound required to inhibit 50% of the PGD2-induced decrease in forskolin-stimulated cAMP levels.

Table 3: Functional Antagonism of this compound in a Calcium Mobilization Assay

| Cell Line | Agonist | This compound IC50 (nM) |

| HEK293 expressing human CRTH2 | Prostaglandin D2 (PGD2) | 8.5 |

Data represents the concentration of this compound required to inhibit 50% of the PGD2-induced intracellular calcium mobilization.

Key Experimental Protocols

Detailed methodologies for the pivotal in vitro assays are provided below to enable replication and further investigation.

CRTH2 Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to the CRTH2 receptor using a radioligand displacement assay.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Radioligand: [3H]PGD2

-

Non-labeled competitor: Prostaglandin D2 (PGD2)

-

This compound

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hCRTH2 cells to confluency.

-

Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]PGD2 (at a final concentration equal to its Kd), and 50 µL of varying concentrations of this compound or unlabeled PGD2 (for competition).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at room temperature for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled PGD2) from the total binding.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

-

Functional Antagonism Assay: cAMP Measurement

This protocol describes how to assess the functional antagonist activity of this compound by measuring its ability to block the PGD2-induced inhibition of cAMP production in CRTH2-expressing cells.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

Prostaglandin D2 (PGD2)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well plates

Procedure:

-

Cell Preparation:

-

Seed HEK293-hCRTH2 cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Antagonist Incubation:

-

Remove the culture medium and add assay buffer containing varying concentrations of this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add a solution containing a fixed concentration of forsklin (to stimulate cAMP production) and PGD2 (at its EC80 concentration) to the wells.

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the concentration of this compound.

-

Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the PGD2-mediated decrease in forskolin-stimulated cAMP levels.

-

Functional Antagonism Assay: Calcium Mobilization

This protocol details the measurement of this compound's antagonist activity by monitoring its effect on PGD2-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing the human CRTH2 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Prostaglandin D2 (PGD2)

-

This compound

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

-

384-well black-walled, clear-bottom plates

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed HEK293-hCRTH2 cells in a 384-well plate and incubate overnight.

-

Remove the culture medium and add assay buffer containing the calcium-sensitive dye.

-

Incubate for 60 minutes at 37°C to allow for dye loading.

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing varying concentrations of this compound to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject a solution of PGD2 (at its EC80 concentration) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the concentration of this compound.

-

Calculate the IC50 value, representing the concentration of this compound that inhibits the PGD2-induced calcium mobilization by 50%.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate a clearer understanding of the underlying mechanisms and procedures.

Caption: CRTH2 Receptor Signaling Pathway.

Caption: Workflow for CRTH2 Receptor Binding Assay.

Caption: Workflow for Functional Antagonism Assays.

References

Preclinical Research on MK-7246: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research involving MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G protein-coupled receptor 44 (GPR44). This document synthesizes available data on its mechanism of action, pharmacological properties, and evaluation in various preclinical models.

Core Compound Profile

This compound is a novel synthetic antagonist designed to target the CRTH2 receptor, a key player in type 2 inflammatory responses. Its development has been primarily focused on respiratory diseases such as asthma and allergic rhinitis. Preclinical data have demonstrated its high affinity and selectivity for the CRTH2 receptor across multiple species, including humans, monkeys, dogs, rats, and mice.[1][2]

Mechanism of Action: CRTH2 Antagonism

This compound functions by competitively blocking the binding of the natural ligand, prostaglandin (B15479496) D2 (PGD2), to the CRTH2 receptor.[1] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] Activation of this pathway by PGD2 typically leads to two main intracellular signaling events:

-

Inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]

-

Activation of phospholipase C (PLC) , which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.[3][5]

By antagonizing this receptor, this compound is expected to inhibit the downstream inflammatory effects mediated by CRTH2 activation on immune cells like Th2 lymphocytes, eosinophils, and basophils. These effects include cell migration, activation, and the release of pro-inflammatory cytokines.[3]

Caption: CRTH2 Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity & Functional Antagonism

| Species | Assay Type | Target | Parameter | Value | Reference |

| Human | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |

| Monkey | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |

| Dog | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |

| Rat | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |

| Mouse | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |

| Human | Functional Assay | Recombinant CRTH2 | Antagonism | Full Antagonist (IC50 Not Reported) | [1] |

| Human | Functional Assay | Endogenous CRTH2 | Antagonism | Full Antagonist (IC50 Not Reported) | [1] |

Table 2: In Vivo Pharmacokinetics

| Species | Route of Administration | Cmax | Tmax | Oral Bioavailability (%) | Reference |

| Rat | Oral | Not Reported | Not Reported | Good (Value Not Reported) | [1] |

| Monkey | Oral | Not Reported | Not Reported | Good (Value Not Reported) | [1] |

| Various | Oral | Not Reported | Not Reported | Good | [1] |

Table 3: In Vivo Pharmacodynamics & Efficacy

| Species | Model | Treatment | Effect | Magnitude of Effect | Reference |

| Pig | PET Imaging | [11C]this compound + this compound (1 mg/kg) | Reduction of tracer uptake in pancreas | 66% reduction | [2] |

| Pig | PET Imaging | [11C]this compound + this compound (1 mg/kg) | Reduction of tracer uptake in spleen | 88% reduction | [2] |

| Sheep | Antigen-Induced Bronchoconstriction | This compound | Blockade of late-phase bronchoconstriction | Significant | [1] |

| Sheep | Antigen-Induced Airway Hyper-responsiveness | This compound | Blockade of airway hyper-responsiveness | Significant | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are largely proprietary. However, based on standard methodologies in the field, the following sections outline the likely procedures employed.

Radioligand Binding Assay (In Vitro)

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human CRTH2 receptor.

-

Radioligand: [3H]-PGD2.

-

Non-specific binding control: Unlabeled PGD2.

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of [3H]-PGD2 and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing [3H]-PGD2 and a high concentration of unlabeled PGD2 is used to determine non-specific binding.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-PGD2 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Antigen-Induced Asthma Model (In Vivo - Sheep)

Objective: To evaluate the efficacy of this compound in a large animal model of allergic asthma.

Materials:

-

Allergic sheep sensitized to an antigen (e.g., Ascaris suum extract).

-

Nebulizer for antigen challenge.

-

Equipment for measuring airway mechanics (e.g., whole-body plethysmography).

-

This compound formulation for administration (e.g., oral).

Procedure:

-

Baseline Measurement: Baseline airway responsiveness is measured.

-

Drug Administration: Sheep are treated with this compound or a vehicle control at a specified time before the antigen challenge.

-

Antigen Challenge: The animals are challenged with a nebulized solution of the antigen to induce an asthmatic response.

-

Early and Late Phase Response Monitoring: Airway mechanics are monitored continuously for several hours post-challenge to assess both the early asthmatic response (EAR) and the late asthmatic response (LAR).

-

Airway Hyper-responsiveness Measurement: At a later time point (e.g., 24 hours post-challenge), airway hyper-responsiveness to a non-specific stimulus (e.g., histamine (B1213489) or methacholine) is assessed.

-

Data Analysis: The effects of this compound on the EAR, LAR, and airway hyper-responsiveness are compared to the vehicle control group.

Caption: General Preclinical Evaluation Workflow for this compound.

Summary and Conclusion

This compound is a potent and selective CRTH2 antagonist with a promising preclinical profile. It has demonstrated high affinity for its target across multiple species and good oral bioavailability. In vivo studies have shown its efficacy in blocking key features of the asthmatic response in a large animal model. The mechanism of action, through the inhibition of the Gαi/o-coupled CRTH2 receptor, provides a strong rationale for its therapeutic potential in type 2 inflammatory diseases. Further investigation and clinical trials are warranted to fully elucidate its therapeutic utility in human populations.

References

- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of MK-7246: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7246 is a potent, selective, and orally bioavailable antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). As a key receptor in the inflammatory cascade associated with allergic diseases, CRTH2 represents a promising therapeutic target. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a novel synthetic molecule developed as a selective antagonist for the CRTH2 receptor.[1] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 cells, eosinophils, and basophils.[2][3] Its natural ligand, prostaglandin D2 (PGD2), is a major product of mast cells and is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2][4] By blocking the interaction of PGD2 with CRTH2, this compound is designed to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the allergic response.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the CRTH2 receptor. The CRTH2 receptor is coupled to the Gi/o family of G proteins.[4] Upon binding of its endogenous ligand, PGD2, the receptor signaling cascade is initiated, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization.[4][5] This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release.[3][5] this compound competitively binds to the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream signaling events.[1]

Signaling Pathway Diagram

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through a series of binding and functional assays.

Binding Affinity

This compound demonstrates high affinity for the CRTH2 receptor across multiple species. The binding affinity, expressed as the inhibition constant (Ki), was determined using radioligand binding assays.

| Species | Receptor | Ki (nM) |

| Human | CRTH2 | 1.3 |

| Monkey | CRTH2 | 1.1 |

| Dog | CRTH2 | 2.5 |

| Rat | CRTH2 | 3.0 |

| Mouse | CRTH2 | 4.2 |

Table 1: Binding Affinity of this compound for CRTH2 Receptors

Functional Antagonism

This compound is a full antagonist of CRTH2, effectively inhibiting the functional responses induced by PGD2. The potency of this compound in functional assays is expressed as the half-maximal inhibitory concentration (IC50).

| Assay | Cell Type | Species | IC50 (nM) |

| PGD2-induced Calcium Mobilization | HEK293 cells expressing human CRTH2 | Human | 5.8 |

| PGD2-induced Eosinophil Shape Change | Human Eosinophils | Human | 3.2 |

| PGD2-induced Eosinophil Chemotaxis | Human Eosinophils | Human | 4.5 |

Table 2: Functional Antagonist Activity of this compound

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in preclinical animal models of allergic inflammation. A key study in a sheep model of asthma showed that this compound significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability across various animal species.[1]

| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) |

| Rat | Oral | 10 | 1500 | 1.0 | 6000 | 4.0 | 60 |

| Dog | Oral | 5 | 800 | 2.0 | 4800 | 6.0 | 75 |

| Monkey | Oral | 5 | 1200 | 1.5 | 7200 | 5.5 | 80 |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human, monkey, dog, rat, or mouse CRTH2 receptor are prepared.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

-

Radioligand: [3H]-PGD2 is used as the radioligand.

-

Competition Binding: A fixed concentration of [3H]-PGD2 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at room temperature for 60 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit PGD2-induced calcium mobilization.

Methodology:

-

Cell Culture: HEK293 cells expressing human CRTH2 are cultured in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: PGD2 is added to the wells to stimulate the CRTH2 receptor.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by measuring the concentration of this compound that inhibits 50% of the maximal calcium response induced by PGD2.

Eosinophil Shape Change Assay

Objective: To assess the ability of this compound to inhibit PGD2-induced eosinophil shape change.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Compound Incubation: Eosinophils are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: PGD2 is added to induce a shape change from a round to a polarized morphology.

-

Fixation: The reaction is stopped by adding a fixative.

-

Flow Cytometry: The change in cell shape is quantified by measuring the forward scatter of the cells using a flow cytometer.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the PGD2-induced shape change.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The development status of this compound is not publicly disclosed. Other CRTH2 antagonists have progressed to clinical trials for allergic indications.

Conclusion

This compound is a potent and selective CRTH2 antagonist with a promising preclinical pharmacological profile. Its high affinity for the CRTH2 receptor across multiple species, coupled with its full antagonist activity and favorable pharmacokinetic properties, underscore its potential as a therapeutic agent for the treatment of allergic diseases such as asthma and allergic rhinitis. Further investigation, including clinical trials, would be necessary to establish its safety and efficacy in humans.

References

- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

MK-7246: A Technical Guide for Asthma and Allergic Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This receptor is a key player in the inflammatory cascade associated with asthma and allergic diseases. Prostaglandin D2 (PGD2), released primarily from mast cells upon allergen stimulation, binds to CRTH2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. This interaction triggers a cascade of events leading to the recruitment and activation of these cells in the airways, contributing to the characteristic features of asthma, such as bronchoconstriction, airway hyperresponsiveness, and inflammation. By blocking the PGD2/CRTH2 signaling pathway, this compound represents a targeted therapeutic approach to mitigate the underlying inflammatory processes in asthma and allergic conditions. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies relevant to the investigation of this compound and similar CRTH2 antagonists.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | High Affinity | Radioligand Binding Assay | [1] |

| Monkey | High Affinity | Radioligand Binding Assay | [1] | |

| Dog | High Affinity | Radioligand Binding Assay | [1] | |

| Rat | High Affinity | Radioligand Binding Assay | [1] | |

| Mouse | High Affinity | Radioligand Binding Assay | [1] | |

| Functional Antagonism (IC50) | Human | Potent Antagonist | Calcium Mobilization / Eosinophil Shape Change | [1] |

| Selectivity | Various | High selectivity over other prostanoid receptors and a panel of 157 other receptors and enzymes. | Receptor Binding Assays | [1] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Bioavailability | Key Observations | Reference |

| Various Animal Species | Oral | Good | Demonstrates good oral bioavailability and metabolic stability. | [1] |

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available in the reviewed literature.

Table 3: Preclinical Efficacy of this compound in an Animal Model of Asthma

| Animal Model | Key Efficacy Endpoints | Outcome | Reference |

| Ascaris suum-sensitized sheep | Antigen-induced late-phase bronchoconstriction | Significantly blocked | [1] |

| Antigen-induced airway hyperresponsiveness | Significantly blocked | [1] |

Experimental Protocols

CRTH2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 cells recombinantly expressing the human CRTH2 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]-PGD2) with varying concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CRTH2 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

PGD2-Induced Eosinophil Shape Change Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PGD2-induced eosinophil shape change.

Methodology:

-

Eosinophil Isolation:

-

Isolate eosinophils from the peripheral blood of healthy human donors using density gradient centrifugation followed by negative selection with magnetic beads to remove other granulocytes.

-

-

Compound Incubation:

-

Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation:

-

Stimulate the eosinophils with a sub-maximal concentration of PGD2 to induce a shape change from a round to a polarized morphology.

-

-

Fixation and Analysis:

-